Ethyl(phenyl)carbamodithioic acid--piperidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) is a chemical compound with the molecular formula C₁₄H₂₂N₂S₂. It is a combination of ethyl(phenyl)carbamodithioic acid and piperidine in a 1:1 ratio. This compound is known for its unique structure and properties, making it of interest in various scientific fields .
Preparation Methods
The synthesis of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves the reaction of ethyl(phenyl)carbamodithioic acid with piperidine. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) can be compared with other similar compounds, such as:
Ethyl(phenyl)carbamodithioic acid: Lacks the piperidine moiety, resulting in different chemical and biological properties.
Piperidine derivatives: Compounds like ethyl piperidine-3-carboxylate have different functional groups, leading to varied applications and activities.
Other carbamodithioic acids:
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) stands out due to its unique combination of functional groups, which confer distinct properties and applications.
Properties
CAS No. |
796975-31-0 |
---|---|
Molecular Formula |
C14H22N2S2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl(phenyl)carbamodithioic acid;piperidine |
InChI |
InChI=1S/C9H11NS2.C5H11N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-4-6-5-3-1/h3-7H,2H2,1H3,(H,11,12);6H,1-5H2 |
InChI Key |
OZTKCXLJRPMADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)S.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.